7(1H)-One Carbonyl as the Essential Pharmacophoric Core for Anti-Epileptic Activity vs. 7-Amine Analogs
In a controlled SAR study by Ding et al. (2019), eight 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives and eight corresponding 7-amine derivatives were synthesized and evaluated in parallel using a 4-aminopyridine (4-AP)-induced hyperexcitability model in primary cultured neocortical neurons. Five compounds bearing the 7(4H)-one motif exhibited remarkable anti-epileptic activity, whereas the 7-amine derivatives showed no comparable activity. The authors explicitly concluded that 'the pyrimidine-7(4H)-one motif is the necessary active core of anti-epileptic activity' [1]. This provides direct evidence that the carbonyl functionality present in CAS 56892-17-2 is structurally indispensable for this therapeutic phenotype, and that the non-carbonyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 89167-24-8) cannot serve as a functional surrogate.
| Evidence Dimension | Anti-epileptic activity in 4-AP-induced hyperexcitability model (primary cultured neocortical neurons) |
|---|---|
| Target Compound Data | Five compounds bearing 7(4H)-one scaffold showed remarkable anti-epileptic activities (qualitative designation; specific ED₅₀ values reported for individual derivatives: e.g., compound 5c ED₅₀ = 31.81 mg/kg and 5e ED₅₀ = 40.95 mg/kg in PTZ-induced epilepsy model from follow-up study [1]) |
| Comparator Or Baseline | Eight 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidine 7-amine derivatives: no remarkable anti-epileptic activity observed under identical assay conditions |
| Quantified Difference | Qualitative binary outcome: 7-one derivatives active; 7-amine derivatives inactive. The 7-one motif is designated the necessary pharmacophoric core. |
| Conditions | 4-Aminopyridine (4-AP)-induced hyperexcitability model in primary cultured neocortical neurons; in vitro phenotypic screening |
Why This Matters
This head-to-head evidence demonstrates that the 7(1H)-one carbonyl is a non-negotiable structural feature for anti-epileptic applications, directly distinguishing CAS 56892-17-2 from its non-carbonyl 6-bromo-TP analog (CAS 89167-24-8) for neuroscience-targeted procurement.
- [1] Ding, J.; Cao, F.-D.; Geng, Y.-R.; Tian, Y.; Li, P.; Li, X.-F.; Huang, L.-J. Synthesis and In Vitro Anti-Epileptic Activities of Novel [1,2,4]-Triazolo[1,5-a]pyrimidin-7(4H)-one Derivatives. J. Asian Nat. Prod. Res. 2019, 21(12), 1190–1204. DOI: 10.1080/10286020.2018.1529030 View Source
